molecular formula C10H10F3N3O B2632447 1-[2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]prop-2-en-1-one CAS No. 2361638-91-5

1-[2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]prop-2-en-1-one

Cat. No. B2632447
CAS RN: 2361638-91-5
M. Wt: 245.205
InChI Key: ZTNRCTUOBNORNY-UHFFFAOYSA-N
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Description

This compound is an off-white to light-yellow powder or crystal . It is also known as (E)-1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-3-en-1-one .


Synthesis Analysis

A series of novel derivatives were synthesized by the O-alkylation of 1-[8-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl]ethan-1-amine with (het)arylmethyl alcohols in the presence of potassium carbonate . The reaction of commercially available ethyl 2-amino-2-sulfanylideneacetate with triethyloxonium hexafluorophosphate(V) gave ethyl 2-(ethylsulfanyl)-2-iminoacetate which was reacted with 3-amino-1,1,1-trifluoropropan-2-one hydrochloride to afford ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . The structure of the newly synthesized compounds was characterized by 1H NMR and mass spectra .


Chemical Reactions Analysis

The reaction of commercially available ethyl 2-amino-2-sulfanylideneacetate with triethyloxonium hexafluorophosphate(V) gave ethyl 2-(ethylsulfanyl)-2-iminoacetate which was reacted with 3-amino-1,1,1-trifluoropropan-2-one hydrochloride to afford ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate .


Physical And Chemical Properties Analysis

This compound is an off-white to light-yellow powder or crystal . It is highly soluble in water and other polar solvents .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is worth noting that imidazole derivatives play a significant role in medicinal chemistry and drug discovery because of their diverse biological activities .

properties

IUPAC Name

1-[2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O/c1-2-9(17)16-4-3-15-5-7(10(11,12)13)14-8(15)6-16/h2,5H,1,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNRCTUOBNORNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN2C=C(N=C2C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]prop-2-en-1-one

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